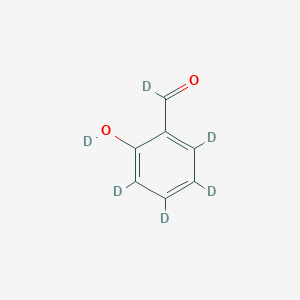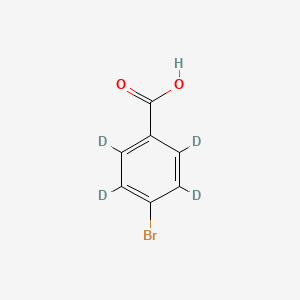
2-(1-Methylimidazole-4-yl)ethanamine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylimidazole-4-yl)ethanamine-d3 is a deuterated analogue of 2-(1-Methylimidazole-4-yl)ethanamine. This compound is a selective H1-receptor agonist, which means it can bind to and activate H1 receptors. The deuterium labeling (d3) is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass from non-deuterated compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylimidazole-4-yl)ethanamine-d3 typically involves the deuteration of 2-(1-Methylimidazole-4-yl)ethanamine. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Direct Deuteration: This method involves the direct introduction of deuterium atoms into the compound during its synthesis. This can be achieved using deuterated reagents or catalysts.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Optimization: Adjusting reaction parameters such as temperature, pressure, and reaction time to maximize yield.
Purification: Using techniques such as chromatography to purify the final product and remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methylimidazole-4-yl)ethanamine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole derivatives, while substitution reactions may produce various substituted imidazole compounds.
Wissenschaftliche Forschungsanwendungen
2-(1-Methylimidazole-4-yl)ethanamine-d3 has numerous applications in scientific research, including:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace metabolic pathways and understand the role of histamine receptors.
Medicine: Investigated for its potential therapeutic applications due to its selective H1-receptor agonist activity.
Industry: Used in the development of new pharmaceuticals and as a standard in analytical chemistry
Wirkmechanismus
2-(1-Methylimidazole-4-yl)ethanamine-d3 exerts its effects by binding to and activating H1 receptors. This activation triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets include histamine receptors, and the pathways involved are primarily related to histamine signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Methylimidazole-4-yl)ethanamine: The non-deuterated analogue, which also acts as a selective H1-receptor agonist.
1-Methylhistamine: Another histamine derivative with similar receptor activity.
Tele-methylhistamine: A methylated histamine derivative with comparable biological activity.
Uniqueness
The uniqueness of 2-(1-Methylimidazole-4-yl)ethanamine-d3 lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace the compound in metabolic studies and distinguish it from non-deuterated analogues in analytical techniques.
Eigenschaften
CAS-Nummer |
78520-53-3 |
|---|---|
Molekularformel |
C6H8N3D3 |
Molekulargewicht |
128.19 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Tag |
Imidazol Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










